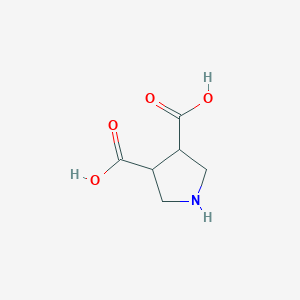
6-Methylpyridine-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Chemistry
Application Summary
6-Methylpyridine-3-carbothioamide is a chemical compound used in the field of organic chemistry . It is often used as an intermediate in the synthesis of other complex organic compounds .
Method of Application
The specific methods of application can vary greatly depending on the desired end product. However, it typically involves reactions under controlled conditions with various reagents .
Results or Outcomes
The outcomes of these reactions are highly dependent on the specific conditions and reagents used. The successful synthesis of the desired end product would be the primary measure of success .
Pharmaceuticals
Application Summary
Compounds similar to 6-Methylpyridine-3-carbothioamide have been used in the pharmaceutical industry . For example, pyridine carboxaldehyde derivatives have been synthesized and studied for their inhibitory effects .
Method of Application
These compounds are typically synthesized in a laboratory setting, then tested for their biological activity. This can involve in vitro testing, or in some cases, in vivo testing in animal models .
Results or Outcomes
The results of these studies can vary, but the goal is typically to identify compounds with potent biological activity. In the case of the pyridine carboxaldehyde derivatives, they were found to have strong binding affinity at the active pocket of urease .
Agrochemicals
Application Summary
Trifluoromethylpyridines, which can be synthesized from pyridine derivatives like 6-Methylpyridine-3-carbothioamide, are used in the agrochemical industry . They are used in the protection of crops from pests .
Method of Application
The synthesis of trifluoromethylpyridines involves complex chemical reactions under controlled conditions . The specific methods can vary depending on the desired end product .
Results or Outcomes
Material Science
Application Summary
6-Methylpyridine-3-carbothioamide could potentially be used in the field of material science . While specific applications are not mentioned, similar compounds have been used in the development of new materials .
Results or Outcomes
Chemical Synthesis
Application Summary
6-Methylpyridine-3-carbothioamide is often used as a starting material or intermediate in the synthesis of other chemical compounds . It’s a versatile compound that can participate in various chemical reactions, making it valuable in the field of chemical synthesis .
Results or Outcomes
Analytical Chemistry
Application Summary
6-Methylpyridine-3-carbothioamide could potentially be used in the field of analytical chemistry . While specific applications are not mentioned, similar compounds have been used in the development of new analytical methods .
Safety And Hazards
6-Methylpyridine-3-carbothioamide is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-methylpyridine-3-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHUDUMOCHYQRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372599 |
Source


|
| Record name | 6-methylpyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridine-3-carbothioamide | |
CAS RN |
175277-57-3 |
Source


|
| Record name | 6-methylpyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)


![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)

